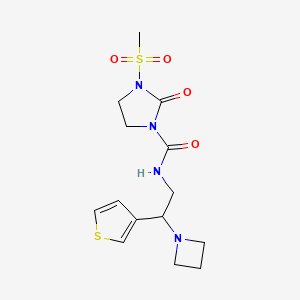

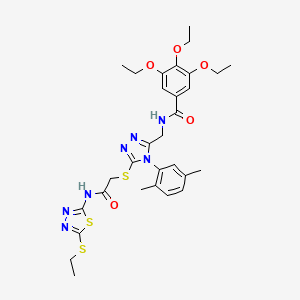

![molecular formula C8H11N5O3S B2363641 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide CAS No. 2309568-56-5](/img/structure/B2363641.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide” is a compound that has been of interest to scientists due to its potential applications in various fields of research and industry. It belongs to the class of organic compounds known as phenylpyridazines .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Aplicaciones Científicas De Investigación

Medicinal Chemistry: c-Met Kinase Inhibition

This compound has been identified as a potential c-Met kinase inhibitor . c-Met is a protein that has been implicated in various types of cancer, and its inhibition is a promising strategy for cancer therapy . The compound’s structure allows it to bind selectively to the c-Met kinase, potentially inhibiting its activity, which could be beneficial in the development of new anticancer drugs.

Pharmacology: Bromodomain Inhibition

In pharmacological research, derivatives of this compound have been optimized for bromodomain and extraterminal (BET) inhibition . BET inhibitors are a class of drugs with anti-inflammatory and anticancer properties. They work by modulating the expression of genes involved in cell growth and inflammation.

Agrochemistry: Pesticide Development

The triazolopyridazine core of the compound is structurally similar to many modern pesticides. Its potential use in agrochemistry lies in its ability to disrupt biological pathways in pests. This could lead to the development of new pesticides that are more effective and possibly less harmful to the environment .

Material Science: Polymer Synthesis

Compounds with a triazolopyridazine moiety have been incorporated into polymers for solar cells . These materials are valued for their stability and electronic properties, making them suitable for use in photovoltaic devices.

Organic Synthesis: Catalyst-Free Reactions

In organic synthesis, the compound has been used in catalyst-free reactions under microwave conditions to synthesize fused heterocyclic compounds . This method is particularly valuable for its eco-friendliness and efficiency, which are important in sustainable chemistry practices.

Energetic Materials: Thermostable Compounds

The structural features of triazolopyridazines make them suitable for creating thermostable energetic materials . These materials are used in applications requiring high thermal stability, such as in certain types of fuel or explosives where performance at extreme temperatures is crucial.

Propiedades

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3S/c1-16-8-4-3-6-10-11-7(13(6)12-8)5-9-17(2,14)15/h3-4,9H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDOAGSQCJSYCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNS(=O)(=O)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

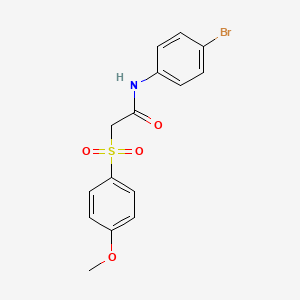

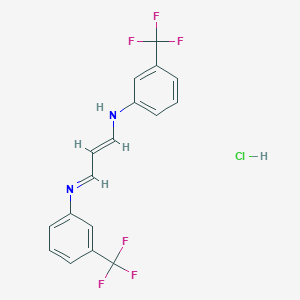

![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)

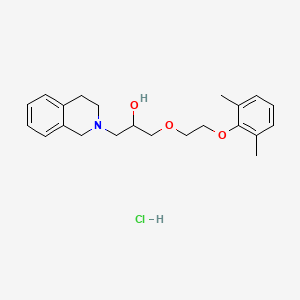

![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)

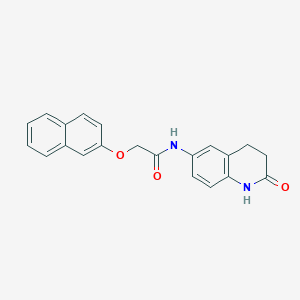

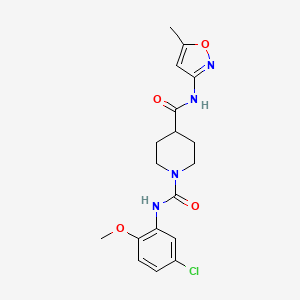

![N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2363567.png)

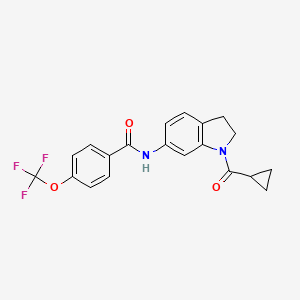

![N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2363569.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)